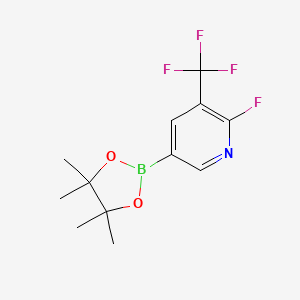

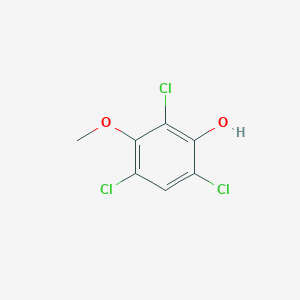

2,4,6-Trichloro-3-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular weight of 227.47 . It is a powder in physical form . The IUPAC name for this compound is 2,4,6-trichloro-3-methoxyphenol .

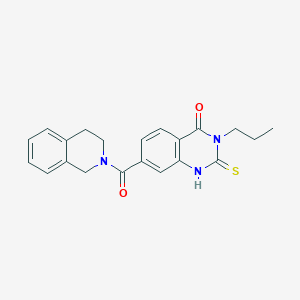

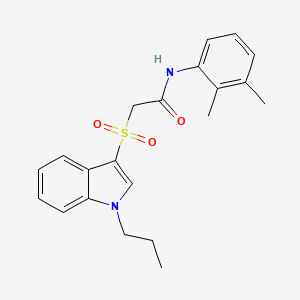

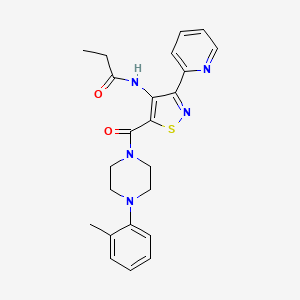

Molecular Structure Analysis

The InChI code for 2,4,6-Trichloro-3-methoxyphenol is 1S/C7H5Cl3O2/c1-12-7-4 (9)2-3 (8)6 (11)5 (7)10/h2,11H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2,4,6-Trichloro-3-methoxyphenol is a powder with a melting point of 64-66 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

1. Thermochemical and Hydrogen Bonding Characteristics

Methoxyphenols, including structures similar to 2,4,6-Trichloro-3-methoxyphenol, are studied for their strong intermolecular and intramolecular hydrogen bonding capabilities in condensed matter. Thermodynamic properties such as enthalpies of formation, vapor pressure, and sublimation enthalpies are analyzed, offering insights into the thermochemical behaviors and pairwise substitution effects in methoxyphenols. This research aids in understanding the relation between properties and structures of these compounds (Varfolomeev et al., 2010).

2. Applications in Chemical Reactions and Material Synthesis

2,4,6-Trichloro-3-methoxyphenol derivatives are used in synthesizing recyclable hypervalent iodine(III) reagents, important for chlorination and oxidation reactions. The reagents derived from these compounds are used in various chemical reactions, demonstrating their utility in organic synthesis and material sciences. The ability to recycle these reagents highlights their potential for sustainable chemical processes (Thorat, Bhong, & Karade, 2013).

3. Environmental Interaction and Contamination Studies

Research involving 2,4,6-Trichloro-3-methoxyphenol extends to environmental science, particularly studying its reactivity with chloramines and its presence as a contaminant in water. These studies are crucial for understanding the environmental impact of such compounds and their behavior in water treatment processes. It also assists in assessing the risk and developing strategies for managing such contaminants (Heasley et al., 2004).

4. Examination in Dietary Exposure and Human Health

Studies also investigate human exposure to compounds like 2,4,6-Trichloro-3-methoxyphenol through diet, evaluating their concentrations in breast milk and serum. Understanding the dietary intake and bioaccumulation of such organohalogen contaminants is vital for assessing potential health risks and establishing safety guidelines (Fujii et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2,4,6-trichloro-3-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBXEUDRVYVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)

![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)